REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[CH:5]=[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:11][C:10]=1I)[CH3:7])[CH3:2].C(N(CCC)CCC)CC.C(OCC)(=O)C>CN(C=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:13]=2)[NH:8][C:6]=1[CH3:7])=[O:22])[CH3:2]
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Name
|
3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester
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Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C)NC1=C(C=C(C=C1)CC(=O)OCC)I)=O
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Name
|
Pd(II)acetate
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
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120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
The organic layer is washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material is recrystallized from hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |